1-(Benzyloxy)-3-nitro-5-(trifluoromethyl)benzene
Description
1-(Benzyloxy)-3-nitro-5-(trifluoromethyl)benzene is a substituted aromatic compound featuring a benzyloxy group (-OCH₂C₆H₅) at the 1-position, a nitro (-NO₂) group at the 3-position, and a trifluoromethyl (-CF₃) group at the 5-position. This structure combines strong electron-withdrawing substituents (NO₂ and CF₃) with a benzyloxy group, which can act as a mild electron-donor via resonance. Such a combination creates unique electronic and steric properties, making the compound valuable in pharmaceutical intermediates, agrochemical synthesis, and materials science. Its synthesis typically involves multi-step reactions, including nucleophilic substitution and Ullmann-type couplings, as evidenced in protocols for related structures .
Properties
CAS No. |
919278-58-3 |
|---|---|
Molecular Formula |
C14H10F3NO3 |
Molecular Weight |
297.23 g/mol |
IUPAC Name |
1-nitro-3-phenylmethoxy-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)11-6-12(18(19)20)8-13(7-11)21-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
PQHAGJZUICATRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-nitro-5-(trifluoromethyl)benzene typically involves the nitration of 1-(Benzyloxy)-5-(trifluoromethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-3-nitro-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions, under basic conditions.
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products Formed:
Reduction: 1-(Benzyloxy)-3-amino-5-(trifluoromethyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(Benzaldehyde)-3-nitro-5-(trifluoromethyl)benzene.
Scientific Research Applications
1-(Benzyloxy)-3-nitro-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-nitro-5-(trifluoromethyl)benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy as a bioactive agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s reactivity and properties can be contextualized by comparing it to analogs with varying substituents or positions:
Electronic and Redox Properties
- Nitro Group Impact: The nitro group at the 3-position in the target compound significantly enhances electron deficiency compared to analogs like 1-(benzyloxy)-4-(trifluoromethyl)benzene. This increases susceptibility to nucleophilic aromatic substitution (NAS) and reduces redox potentials, as seen in the absence of a second oxidation wave at pH 7–8 .
- Trifluoromethyl vs. Trifluoromethoxy : Replacing CF₃ with -OCF₃ (as in 1-(benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene) reduces electron withdrawal but improves metabolic stability in pharmaceuticals .
Key Research Findings
- Synthetic Utility : The nitro group in 1-(benzyloxy)-3-nitro-5-(trifluoromethyl)benzene enables selective functionalization, such as reduction to amines or participation in NAS, which is less feasible in iodo or bromo analogs without additional directing groups .
- Electrochemical Behavior: Compared to 1-(benzyloxy)-4-(trifluoromethyl)benzene, the nitro substituent shifts oxidation potentials positively (+1.05 V vs. +0.35 V at pH 3), reflecting stronger electron withdrawal .
- Thermal Stability : Trifluoromethyl and nitro groups collectively enhance thermal stability, as seen in related compounds with decomposition temperatures exceeding 200°C (data inferred from brominated analogs) .
Biological Activity
1-(Benzyloxy)-3-nitro-5-(trifluoromethyl)benzene is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and other pharmacological properties. The synthesis, structure-activity relationships (SAR), and relevant case studies will also be discussed.
Chemical Structure and Properties
The chemical structure of this compound includes a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. The presence of the benzyloxy and nitro groups contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research has shown that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives with trifluoromethyl groups have been linked to enhanced activity against various bacterial strains. In a study comparing several compounds, those containing trifluoromethyl groups demonstrated minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 1-(Benzyloxy)-3-nitro-5-(CF3) | TBD | TBD |
| Triclosan | 10 | E. coli |
| Ciprofloxacin | 2 | S. aureus |
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory potential. Similar compounds have shown the ability to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This suggests that this compound may also possess such properties, although specific data on this compound is limited.
The mechanism of action for compounds like this compound typically involves:
- Interaction with specific enzymes or receptors.
- Modulation of signaling pathways associated with inflammation and infection.
- Formation of covalent bonds with target biomolecules due to the reactivity imparted by the nitro and trifluoromethyl groups.
Study on Antimicrobial Activity
In a recent study, a library of nitroxoline derivatives was synthesized and evaluated for their antimicrobial efficacy against pancreatic cancer cells, demonstrating that modifications in the molecular structure significantly influenced biological activity . While not directly studying this compound, the findings underscore the importance of structural modifications in enhancing biological properties.
Structure-Activity Relationship (SAR)
A detailed SAR analysis indicated that the introduction of electron-withdrawing groups like trifluoromethyl enhances the lipophilicity and overall biological activity of aromatic compounds. This principle can be applied to predict the behavior of this compound in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
